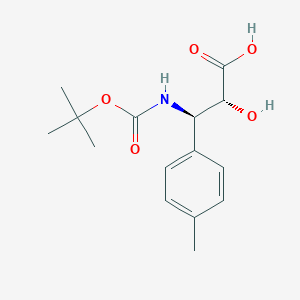

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid

Description

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid is a chiral amino acid derivative featuring a Boc-protected amine, a hydroxyl group at the 2-position, and a para-methylphenyl (p-tolyl) substituent at the 3-position. Its molecular formula is C₁₅H₂₁NO₅ (molecular weight: 295.33 g/mol), with stereochemical configurations critical to its biological and chemical properties. The Boc group enhances stability during synthetic processes, while the p-tolyl moiety influences lipophilicity and intermolecular interactions. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for protease inhibitors and anti-inflammatory agents .

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-hydroxy-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-9-5-7-10(8-6-9)11(12(17)13(18)19)16-14(20)21-15(2,3)4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROMKHRRVLLBPM-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654606 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217647-86-3 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as p-tolylacetic acid and tert-butyl carbamate.

Formation of Intermediate: The p-tolylacetic acid is first converted to its corresponding ester using an alcohol and an acid catalyst.

Hydroxylation: The ester is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group at the desired position.

Protection of Amino Group: The amino group is protected using tert-butyl carbamate to form the Boc-protected intermediate.

Final Product Formation: The intermediate is then subjected to further reactions, such as ester hydrolysis, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Synthesis: This method allows for continuous production of the compound with improved efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.

Industry: Employed in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table highlights structural variations among related Boc-protected amino acids:

Physicochemical Properties

Biological Activity

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid, commonly referred to as Boc-Ala(2R-OH,3R-Ph), is a synthetic amino acid derivative that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which enhances its stability and solubility in various environments.

- Molecular Formula : C15H21NO6

- Molecular Weight : 311.33 g/mol

- CAS Number : 1217672-32-6

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its effects on cellular processes and its potential therapeutic applications.

- Inhibition of Enzymatic Activity : Studies indicate that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and may have implications in disease treatment.

- Antioxidant Properties : The compound has shown potential antioxidant activity, which is crucial for protecting cells from oxidative stress. This property suggests a role in mitigating conditions related to oxidative damage.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may exert anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced activity of target enzymes | |

| Antioxidant Activity | Scavenging free radicals | |

| Anti-inflammatory | Decreased cytokine production |

Case Study 1: Enzyme Inhibition

In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its ability to inhibit the enzyme glutathione peroxidase. The results indicated a significant reduction in enzyme activity, suggesting potential applications in diseases where oxidative stress is a contributing factor.

Case Study 2: Antioxidant Properties

Research conducted at a leading university demonstrated that this compound effectively scavenges reactive oxygen species (ROS) in vitro. The study utilized various assays to measure the reduction of ROS levels upon treatment with the compound, indicating its potential as an antioxidant agent.

Case Study 3: Anti-inflammatory Effects

A recent investigation highlighted the anti-inflammatory properties of this compound. In cellular models of inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions.

Q & A

Q. What are the key synthetic steps for preparing (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid?

The synthesis typically involves Boc-protection of the amino group using di-tert-butyl dicarbonate under basic conditions (e.g., NaOH at 0°C), followed by acidification to isolate the product . For derivatives, coupling reactions with aromatic aldehydes at elevated temperatures (e.g., 80°C) and purification via recrystallization (methanol or propanol) are employed .

Q. Which spectroscopic techniques are critical for structural confirmation?

- 1H/13C NMR : Identifies stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons from p-tolyl).

- IR Spectroscopy : Confirms hydroxyl (~3200-3500 cm⁻¹) and carbonyl (Boc group at ~1700 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What safety precautions are essential during handling?

- Use PPE (gloves, lab coat, goggles) due to hazards like skin/eye irritation (H315, H319) .

- Avoid inhalation and ensure proper ventilation (H335) .

- Store in a cool, dry place away from moisture to prevent Boc-group degradation .

Q. How is enantiomeric purity assessed?

Chiral HPLC or NMR with chiral shift reagents can resolve enantiomers. Structural databases (e.g., Chembase) provide reference data for stereochemical validation .

Advanced Research Questions

Q. How can the Boc-protection step be optimized to improve yield?

- Temperature Control : Maintain 0°C during Boc addition to minimize side reactions .

- Solvent Choice : Use acetone/water mixtures for better solubility and reaction homogeneity .

- Stoichiometry : Slight excess of di-tert-butyl dicarbonate (1.05 eq) ensures complete amino-group protection .

Q. How to resolve discrepancies in NMR data between theoretical and experimental results?

- Dynamic Effects : Check for temperature-dependent conformational changes (e.g., rotamers) by acquiring NMR at varied temperatures .

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals from byproducts .

Q. What strategies mitigate racemization during synthesis?

- Low-Temperature Reactions : Perform coupling steps at ≤0°C to preserve stereochemistry .

- Chiral Catalysts : Use enantioselective catalysts (e.g., organocatalysts) in asymmetric syntheses .

- pH Control : Avoid prolonged exposure to strong acids/bases that may epimerize chiral centers .

Q. How to design a purification protocol for diastereomeric byproducts?

- Chromatography : Use reverse-phase HPLC with chiral columns for high-resolution separation .

- Crystallization : Optimize solvent polarity (e.g., methanol/water gradients) to exploit solubility differences .

Q. How to analyze the compound’s stability under varying pH conditions?

Q. What computational tools assist in stereochemical assignments?

- Density Functional Theory (DFT) : Compare experimental NMR shifts with computed values for (2R,3R) vs. (2S,3S) configurations .

- Chembase Database : Validate structural matches using stereospecific queries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.